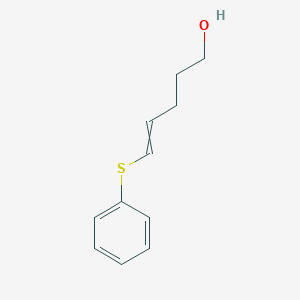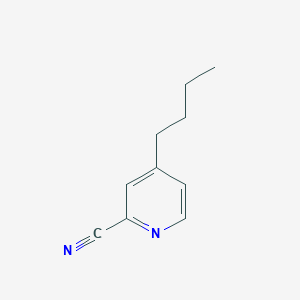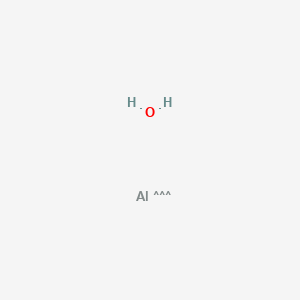
5-(Phenylsulfanyl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylsulfanyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a phenylsulfanyl group attached to a pent-4-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-ol with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and results in the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenylsulfanyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Phenylsulfanyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Phenylsulfanyl)pent-4-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-en-1-ol: A simple unsaturated alcohol with similar structural features but lacking the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with phenylsulfanyl groups attached to different backbones, such as phenylsulfanylethanol and phenylsulfanylbutanol.
Uniqueness
5-(Phenylsulfanyl)pent-4-en-1-ol is unique due to the presence of both an unsaturated alcohol and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
144482-35-9 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
5-phenylsulfanylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,2,5,9H2 |
InChI-Schlüssel |
PJZRNXUYKKIAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)



![1-[(2-Ethenylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12543891.png)

![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)


![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
